N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H15N3O5 and its molecular weight is 329.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, affecting several biochemical pathways. The most significant of these is the cell cycle, particularly the mitotic phase. By causing a mitotic blockade, the compound prevents cells from dividing, which can lead to cell death .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This means that the compound prevents cells from dividing and triggers programmed cell death, reducing the number of cancer cells .
生物活性
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential anticancer and antimicrobial properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its antimicrobial effects.
Chemical Structure and Properties
The compound features a unique structure comprising a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a pyrrolidine carboxamide group. The molecular formula is C15H12N4O4 with a molecular weight of 344.3 g/mol .
Target Interaction
This compound primarily targets microtubules , specifically the protein tubulin . It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures . This interaction leads to cell cycle arrest at the S phase, effectively inhibiting cell proliferation.
Anticancer Activity
The anticancer efficacy of this compound has been evaluated using various human cancer cell lines, particularly A549 lung adenocarcinoma cells. The following table summarizes the results from recent studies:
Compound | Cell Line | Viability (%) | IC50 (µM) | Reference |
---|---|---|---|---|
N-(...) | A549 | 24.5 | 100 | |
N-(...) | HCT116 | 30.0 | 80 | |
N-(...) | HeLa | 35.0 | 75 |
In these studies, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like cisplatin. For instance, it reduced A549 cell viability to 24.5% at a concentration of 100 µM, indicating strong anticancer properties .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored against multidrug-resistant pathogens. The following table illustrates its effectiveness against various bacterial strains:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus (MRSA) | 8 | |
Escherichia coli | 16 | |
Klebsiella pneumoniae | 32 |
These findings suggest the compound possesses promising antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development in treating resistant infections.
Case Studies
Case Study 1: Anticancer Efficacy in Lung Cancer Models
In a study involving A549 cells, treatment with this compound resulted in a significant reduction in cell viability when compared to untreated controls. The study indicated that the compound's mechanism involves apoptosis induction and cell cycle arrest, which were confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Activity Against Resistant Strains
Another investigation focused on the antimicrobial properties of the compound against various drug-resistant strains. It was observed that at sub-MIC levels, the compound could disrupt biofilm formation in Staphylococcus aureus, suggesting its potential use as an adjunct therapy in treating biofilm-associated infections .
属性
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c20-15-4-2-11(18-15)16(21)17-7-10-6-13(24-19-10)9-1-3-12-14(5-9)23-8-22-12/h1,3,5-6,11H,2,4,7-8H2,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEAQZCDRXOWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。